![molecular formula C12H14ClN7O7S B13444596 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide, also known as halosulfuron-methyl, is a systemic herbicide. It is absorbed by the root system and/or leaf surface and translocated to meristem tissues. This compound is an acetolactate synthase (ALS) inhibitor, which demonstrates activity for the control of annual broad-leaved weeds and nutsedge species in various crops such as maize, sugar cane, rice, sorghum, nuts, and turf .
Vorbereitungsmethoden
The synthesis of 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide involves several steps. The key synthetic route includes the reaction of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with 4,6-dimethoxy-2-pyrimidinylamine to form an intermediate. This intermediate is then reacted with sulfonyl chloride to yield the final product . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying sulfonylurea herbicides and their interactions with various substrates.
Biology: Investigated for its effects on plant physiology and its role in inhibiting ALS, which is crucial for the biosynthesis of essential amino acids.
Industry: Widely used in agriculture for weed control, enhancing crop yield and quality.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, the compound prevents the synthesis of these amino acids, leading to the cessation of cell division and plant growth . The selectivity of the compound is due to its rapid metabolism in the crop, which allows it to target weeds without harming the crop itself .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide include other sulfonylurea herbicides such as:
Chlorimuron-ethyl: Another ALS inhibitor used for controlling broadleaf weeds.
Metsulfuron-methyl: Known for its effectiveness in controlling a wide range of weeds in cereals and pastures.
Nicosulfuron: Used primarily in maize for post-emergence weed control. The uniqueness of this compound lies in its specific activity against nutsedge species and its rapid metabolism in crops, which reduces the risk of crop damage .
Eigenschaften
Molekularformel |
C12H14ClN7O7S |
|---|---|
Molekulargewicht |
435.80 g/mol |
IUPAC-Name |
3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N-hydroxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H14ClN7O7S/c1-20-10(7(8(13)17-20)9(21)18-23)28(24,25)19-12(22)16-11-14-5(26-2)4-6(15-11)27-3/h4,23H,1-3H3,(H,18,21)(H2,14,15,16,19,22) |
InChI-Schlüssel |
STOXEUSVKUAEKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)Cl)C(=O)NO)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


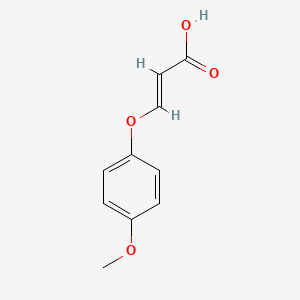
![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)
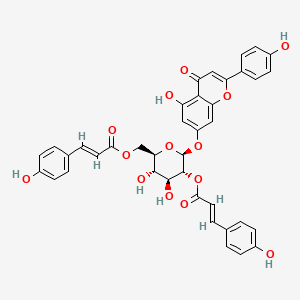
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)
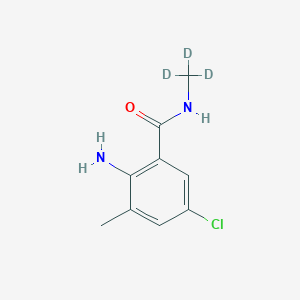
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

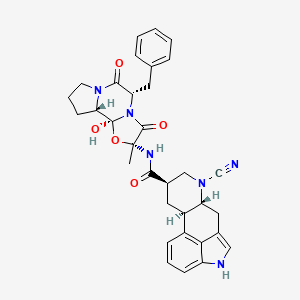

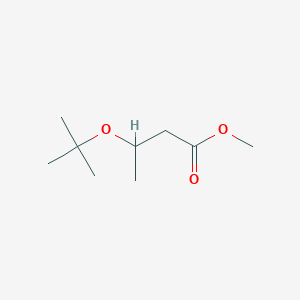

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
